4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester
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Overview
Description
4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a pyrrole ring with a carboxylic acid ethyl ester functional group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the following steps:
Bromination: The starting material, 2-phenylethylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and Parkinson’s.
Industry: The compound can be used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrole ring can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-phenylethylamine: A precursor in the synthesis of the target compound.
2-(2-bromophenyl)-1H-pyrrole: A related pyrrole derivative with similar structural features.
4-bromophenylacetic acid ethyl ester: Another ester derivative with a bromophenyl group.
Uniqueness
4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, while the pyrrole ring contributes to its biological activity.
Properties
Molecular Formula |
C15H16BrNO2 |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
ethyl 4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15(18)14-9-11(10-17-14)7-8-12-5-3-4-6-13(12)16/h3-6,9-10,17H,2,7-8H2,1H3 |
InChI Key |
AZOQCQXEQXAAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)CCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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